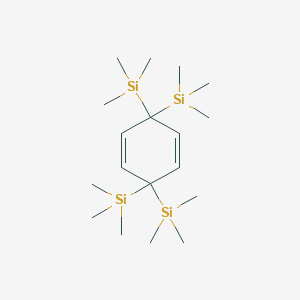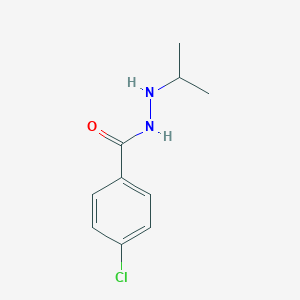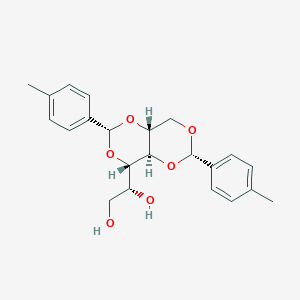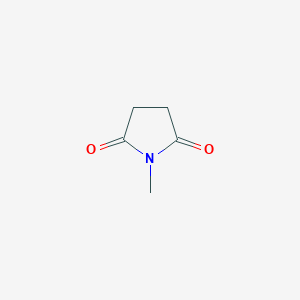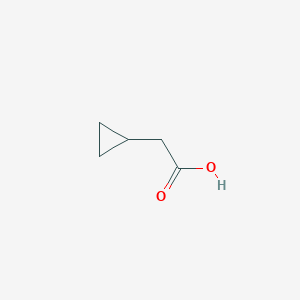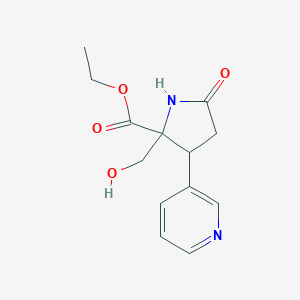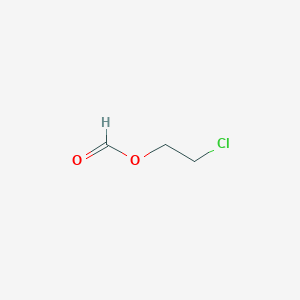![molecular formula C10H15NS B105704 Pyridine, 4-[(tert-butylthio)methyl]- CAS No. 18794-27-9](/img/structure/B105704.png)
Pyridine, 4-[(tert-butylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-[(tert-butylthio)methyl]-, commonly known as TMT Pyridine, is an organic compound that has been widely used in scientific research. It belongs to the family of pyridine derivatives and is known for its unique properties, such as its ability to act as a potent thiol protecting group and its reactivity towards various nucleophiles. In
Applications De Recherche Scientifique
TMT Pyridine has been widely used in scientific research as a thiol protecting group. It is commonly used to protect cysteine residues in peptides and proteins during chemical synthesis. TMT Pyridine is also used as a reagent in the synthesis of various compounds, such as sulfides, sulfoxides, and sulfones. Additionally, TMT Pyridine has been used in the development of novel drugs and therapeutic agents.
Mécanisme D'action
TMT Pyridine acts as a thiol protecting group by forming a stable thioether linkage with the cysteine residue. The thioether linkage is resistant to oxidation and other chemical reactions, which protects the cysteine residue during chemical synthesis. TMT Pyridine also reacts with various nucleophiles, such as amines and alcohols, to form stable adducts.
Effets Biochimiques Et Physiologiques
TMT Pyridine has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or carcinogenic and is considered safe for use in laboratory experiments. However, TMT Pyridine should be handled with care as it is a flammable and reactive compound.
Avantages Et Limitations Des Expériences En Laboratoire
TMT Pyridine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for the protection of cysteine residues in peptides and proteins, as well as for the synthesis of various compounds. TMT Pyridine is also easy to handle and relatively inexpensive. However, TMT Pyridine has some limitations, such as its low solubility in water and its sensitivity to moisture and air. Additionally, TMT Pyridine can be difficult to remove from the final product, which can affect the purity and yield of the compound.
Orientations Futures
For the use of TMT Pyridine include the development of novel drugs and therapeutic agents and the improvement of methods for its removal from the final product.
Méthodes De Synthèse
TMT Pyridine can be synthesized by reacting 4-chloromethylpyridine with tert-butyl thiol and triethylamine in the presence of a catalyst. The reaction proceeds through a substitution mechanism, where the chlorine atom is replaced by the tert-butyl thiol group, resulting in the formation of TMT Pyridine.
Propriétés
Numéro CAS |
18794-27-9 |
|---|---|
Nom du produit |
Pyridine, 4-[(tert-butylthio)methyl]- |
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
4-(tert-butylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-8-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3 |
Clé InChI |
JNZPQVNBWRBPEQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCC1=CC=NC=C1 |
SMILES canonique |
CC(C)(C)SCC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



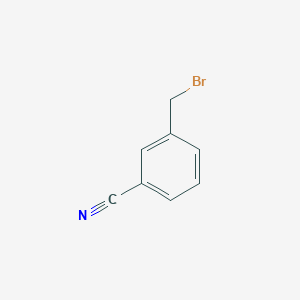
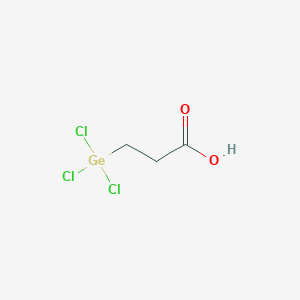
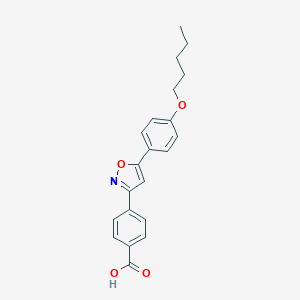
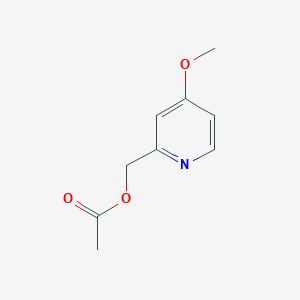
![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)
![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)

